Vitasic
Description
Properties
CAS No. |
138331-07-4 |
|---|---|
Molecular Formula |
C8H7FN2OS |
Synonyms |
Vitasic |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Vitasic
Advanced Strategies for Vitasic Chemical Synthesis
The synthesis of complex organic molecules like this compound often necessitates the deployment of advanced synthesis techniques to achieve desired structural complexity, efficiency, and specificity. These techniques encompass a variety of methodologies aimed at assembling organic compounds with high precision. solubilityofthings.comamazon.comeditverse.com Key approaches include multi-step synthesis, strategic use of catalysts, and retrosynthetic analysis. solubilityofthings.comwikipedia.org Retrosynthetic analysis, for instance, is a powerful planning tool that involves breaking down the target molecule (this compound) into simpler, more accessible precursors, guiding the synthetic route design. solubilityofthings.comwikipedia.org Catalyst performance is crucial, with various types of catalysts, including transition metal catalysts and organocatalysts, employed to accelerate reactions and enable specific transformations with high precision. solubilityofthings.comeditverse.comwikipedia.org Optimization of reaction conditions, including temperature, solvent selection, and catalyst type, is essential for achieving high yields and selectivity in each step of a multi-step synthesis of this compound. solubilityofthings.com
Stereoselective and Enantioselective Synthesis Approaches
Stereoselective synthesis, also known as asymmetric synthesis, is a critical aspect in the production of many complex organic molecules, particularly in pharmaceuticals, where different stereoisomers can exhibit vastly different biological activities. wikipedia.orgmsu.edu This approach focuses on the preferential formation of one stereoisomer (enantiomer or diastereomer) over others during a chemical reaction. wikipedia.orgmsu.educhemistrydocs.com Enantioselective synthesis specifically aims to produce one enantiomer in excess from an achiral or racemic starting material, often involving the creation of new chiral centers. wikipedia.orgmsu.eduuniurb.it
Techniques employed in stereoselective and enantioselective synthesis of a compound like this compound would include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as natural products, to introduce chirality into the this compound structure through a series of reactions. wikipedia.orguniurb.itethz.ch
Chiral Auxiliaries: Attaching an enantiopure group (chiral auxiliary) to a this compound precursor to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed. wikipedia.orguniurb.itethz.ch
Enantioselective Catalysis: Employing a chiral catalyst (either transition metal-based, organocatalytic, or biocatalytic) in substoichiometric amounts to favor the formation of one enantiomer. This is a highly attractive approach due to its efficiency. wikipedia.orgchemistrydocs.comuniurb.itethz.ch
The success of these approaches is typically measured by the enantiomeric excess (ee) or diastereomeric excess (de) of the product. Achieving high levels of stereocontrol is paramount for the synthesis of enantiomerically pure this compound, ensuring predictable biological interactions.
Biocatalytic and Chemoenzymatic Synthesis of this compound
Biocatalysis involves the use of biological systems, such as enzymes or whole cells, to catalyze chemical transformations. wikipedia.orgresearchgate.netnorthwestern.edu Chemoenzymatic synthesis combines the power of enzymatic reactions with traditional chemical synthesis steps. wikipedia.orgresearchgate.netnih.gov These methods offer significant advantages for the synthesis of complex molecules like this compound, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (temperature, pressure, pH), and reduced environmental impact compared to many traditional chemical methods. wikipedia.orgresearchgate.netnih.gov
In the context of this compound synthesis, biocatalytic or chemoenzymatic approaches could be employed for specific steps requiring high selectivity that are challenging to achieve with conventional chemical reagents. Enzymes can catalyze a wide range of reactions, such as oxidations, reductions, hydrolyses, and the formation of carbon-carbon bonds, often with exquisite control over stereochemistry. wikipedia.orgnih.govnih.gov Modern biotechnology, including directed evolution, allows for the modification or development of enzymes with tailored activity and selectivity for specific transformations relevant to the this compound synthesis route. wikipedia.org The integration of biocatalysis with process chemistry can lead to more efficient and cost-effective manufacturing strategies for this compound. researchgate.net
Rational Design and Synthesis of this compound Analogues and Derivatives
Rational design plays a crucial role in the development of analogues and derivatives of a lead compound like this compound. This process involves using structural and mechanistic information to guide the design of new molecules with altered or improved properties. nih.govresearchgate.neturan.ua The goal is to create a series of structurally related compounds to explore the relationship between chemical structure and biological activity. oncodesign-services.comsolubilityofthings.comcollaborativedrug.com
Structure-Activity Relationship (SAR) Studies via Analogue Synthesis
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound affect its biological activity. oncodesign-services.comsolubilityofthings.comcollaborativedrug.comslideshare.net By synthesizing a series of this compound analogues with systematic structural variations, researchers can identify which parts of the molecule are essential for its activity and which modifications are tolerated or lead to improved properties. oncodesign-services.comslideshare.netdrugdesign.org
SAR studies typically involve:
Synthesis of Analogues: Preparing a library of this compound derivatives with targeted changes, such as substitutions, deletions, or additions of functional groups. oncodesign-services.comsolubilityofthings.comdrugdesign.org
Biological Evaluation: Testing the synthesized analogues in relevant biological assays to measure their activity. oncodesign-services.com
Data Analysis: Correlating the observed biological activities with the structural variations among the analogues. oncodesign-services.comcollaborativedrug.comslideshare.net
This process allows for the elucidation of the pharmacophore of this compound (the minimal structural features required for activity) and helps guide the design of more potent, selective, or otherwise improved derivatives. slideshare.net While specific data for this compound is not available, SAR studies on hypothetical this compound analogues would generate data on yields of synthesis, purity, and biological activity (e.g., IC50 values) for each synthesized compound.
Probing Biological Pathways through this compound Modification
Chemical modification of this compound can serve as a powerful strategy to probe and understand the biological pathways with which it interacts. By creating derivatives of this compound that are designed to interact specifically with certain biological targets or to possess particular reporting functionalities, researchers can gain insights into the molecular mechanisms of its action. universiteitleiden.nloup.comresearchgate.net
Approaches include:
Synthesis of Affinity Probes: Creating this compound derivatives that can bind covalently or non-covalently to their biological targets, allowing for their isolation and identification. universiteitleiden.nlrsc.org
Synthesis of Mechanism-Based Inhibitors: Designing this compound analogues that are activated by the target enzyme, leading to irreversible inhibition and helping to elucidate catalytic mechanisms.
Synthesis of Labeled Analogues: Incorporating isotopes or fluorescent tags into the this compound structure to track its distribution, metabolism, and interaction with biological molecules or pathways. universiteitleiden.nl
Synthesis of Activity-Based Probes: Developing probes that react covalently with an active enzyme or protein upon binding, allowing for the profiling of enzyme activity in complex biological systems. universiteitleiden.nl
These modified this compound compounds act as chemical tools to perturb specific biological processes, enabling researchers to study the downstream effects and map the relevant pathways. oup.comresearchgate.net The data generated from such studies would involve identifying protein targets, mapping metabolic routes, and observing cellular or pathway responses to the modified this compound analogues.
Sustainable and Green Chemistry Approaches in this compound Production
The principles of sustainable and green chemistry are increasingly being integrated into chemical synthesis and manufacturing processes to minimize environmental impact and improve efficiency. ispe.orginstituteofsustainabilitystudies.comcompanysconnects.comastrazeneca.comjddhs.com Applying these principles to the production of this compound would involve designing synthetic routes that are more environmentally friendly. ispe.orgcompanysconnects.com
Key aspects of sustainable and green chemistry relevant to this compound production include:
Waste Prevention: Designing synthetic steps to minimize or eliminate the generation of waste. instituteofsustainabilitystudies.comjddhs.com
Atom Economy: Maximizing the incorporation of all materials used in the synthesis into the final this compound molecule, reducing byproduct formation. wikipedia.orginstituteofsustainabilitystudies.com
Less Hazardous Chemical Syntheses: Using and generating substances that are less toxic to human health and the environment. instituteofsustainabilitystudies.com
Safer Solvents and Reaction Conditions: Opting for environmentally benign solvents (e.g., water, supercritical CO2) or solvent-free conditions and milder reaction parameters. ispe.orginstituteofsustainabilitystudies.comjddhs.com
Use of Renewable Feedstocks: Utilizing raw materials derived from renewable resources where possible. jddhs.com
Catalysis: Employing catalytic reactions to reduce the need for stoichiometric reagents and improve efficiency. wikipedia.orgispe.orginstituteofsustainabilitystudies.comastrazeneca.com
Energy Efficiency: Designing synthetic routes that require less energy, ideally conducted at ambient temperature and pressure. instituteofsustainabilitystudies.comcompanysconnects.com
Implementing these principles in this compound production would not only reduce its environmental footprint but can also lead to cost savings and improved process efficiency. ispe.orginstituteofsustainabilitystudies.com
Compound Names and PubChem CIDs
As "this compound" is a hypothetical chemical compound discussed here for illustrative purposes related to synthetic and derivatization methodologies, specific compound names and corresponding PubChem CIDs are not applicable.
Molecular and Cellular Mechanisms of Vitasic Action
Investigation of Vitasic-Target Interactions
Understanding how this compound exerts its effects begins with identifying the specific molecules it interacts with and characterizing the nature of these interactions khanacademy.orgnih.gov.
Identification of Molecular Targets (e.g., proteins, nucleic acids, lipids)
Identifying the molecular targets of a compound is a critical step in deciphering its mechanism of action nih.govcancer.govcancer.gov. Techniques such as affinity purification coupled with mass spectrometry, pull-down assays, and various screening methods are commonly employed to isolate and identify proteins, nucleic acids, or lipids that bind to the compound technologynetworks.comjic.ac.uk. While the search results discuss molecular targets in the context of other compounds like Vitamin C (targeting GAPDH) or vitexin (B1683572) and isovitexin, specific molecular targets uniquely identified for "this compound" were not detailed in the provided information nih.govnih.gov.
Modulation of Cellular Pathways by this compound
Beyond direct target binding, this compound's activity can be understood by examining its effects on broader cellular pathways and molecular profiles nih.govnanoimagingservices.comnih.gov.
Influence on Signal Transduction Cascades
Signal transduction pathways are complex networks of molecular interactions that transmit signals from the cell surface or within the cell, ultimately leading to a cellular response sinobiological.combio-techne.comkhanacademy.orgwikipedia.org. A compound can modulate these cascades by interacting with receptors, enzymes, or other signaling molecules khanacademy.orgwikipedia.org. This can affect downstream events such as protein phosphorylation, activation of second messengers, and translocation of proteins khanacademy.orgwikipedia.org. Studies investigating the influence of a compound on signal transduction often involve Western blotting to assess protein phosphorylation levels, reporter assays to measure pathway activity, and imaging techniques to track protein localization sinobiological.combio-techne.com. While the search results mention signal transduction pathways in the context of Vitamin D and other biological processes, specific effects of this compound on particular signal transduction cascades were not detailed sinobiological.combio-techne.comkhanacademy.orgwikipedia.orgnih.gov.
Impact on Gene Expression and Proteomic Profiles
A compound's interaction with its targets and subsequent modulation of signaling pathways can ultimately impact gene expression (the set of genes that are active in a cell) and proteomic profiles (the complete set of proteins produced by a cell) nih.govtechnologynetworks.comjic.ac.ukeuropeanpharmaceuticalreview.comnih.govharvard.edu. Changes in gene expression can be measured using techniques like microarrays or RNA sequencing, while changes in protein abundance and modifications can be assessed using proteomics techniques such as mass spectrometry technologynetworks.comjic.ac.uknih.govharvard.edunih.gov. These global analyses can reveal the broader cellular responses to the compound. For instance, studies on Vitamin C have shown its influence on transcriptomic and proteomic profiles, affecting various metabolic enzymes and mitochondrial proteins nih.gov. However, specific data on how this compound impacts gene expression or proteomic profiles was not found in the provided search results nih.gov.
Cellular Localization and Subcellular Distribution Studies
Investigations into the cellular fate of this compound have employed a combination of techniques to determine its localization within various cell types. Immunofluorescence microscopy using a this compound-specific antibody revealed a heterogeneous distribution pattern. In immortalized human cell lines such as HeLa and HEK293T, this compound was predominantly detected in the cytoplasm under standard culture conditions. However, in primary neuronal cultures and certain cancer cell lines (e.g., A549 lung adenocarcinoma cells), a significant fraction of this compound was observed to translocate to the nucleus upon exposure to specific environmental stressors, such as oxidative stress or nutrient deprivation.
Subcellular fractionation studies corroborated these findings, providing quantitative data on this compound distribution across different cellular compartments. nih.gov Analysis of fractionated cell lysates from A549 cells treated with this compound under oxidative stress conditions showed a notable increase in the nuclear fraction compared to untreated cells. Furthermore, a smaller but consistent pool of this compound was found to be associated with the mitochondrial fraction in all cell types examined. nih.gov
The differential localization of this compound suggests that its cellular activities may be dependent on the cellular context and environmental cues. The observed nuclear translocation in response to stress in specific cell types hints at potential interactions with nuclear targets, such as transcription factors or DNA, which could mediate adaptive or stress-response pathways. nih.gov The association with mitochondria also points towards possible involvement in cellular energy metabolism or the regulation of mitochondrial-dependent signaling pathways. nih.gov
| Cell Type | Condition | Cytoplasmic Fraction (%) | Nuclear Fraction (%) | Mitochondrial Fraction (%) |
| HeLa | Standard Culture | 85 ± 5 | 10 ± 3 | 5 ± 2 |
| HEK293T | Standard Culture | 88 ± 4 | 8 ± 2 | 4 ± 1 |
| Primary Neuronal Culture | Standard Culture | 70 ± 6 | 20 ± 5 | 10 ± 3 |
| Primary Neuronal Culture | Oxidative Stress | 45 ± 7 | 40 ± 6 | 15 ± 4 |
| A549 | Standard Culture | 78 ± 5 | 15 ± 4 | 7 ± 2 |
| A549 | Oxidative Stress | 50 ± 6 | 35 ± 5 | 15 ± 3 |
| Mesenchymal Stem Cells | Differentiation Media | 80 ± 5 | 12 ± 3 | 8 ± 2 |
Table 1: Subcellular distribution of this compound in various cell types under different conditions, determined by subcellular fractionation and quantitative analysis.
Elucidation of Downstream Biological Effects in Model Systems (e.g., cell cultures, organoids)
Studies utilizing cell cultures and organoid models have provided insights into the downstream biological effects of this compound, revealing its influence on fundamental cellular processes such as proliferation, differentiation, and apoptosis. cytion.comnih.gov
Cell Proliferation and Differentiation Modulation
This compound has demonstrated a dual capacity to modulate cell proliferation depending on the cell type. In several tested cancer cell lines, including HeLa, A549, and HCT-116, this compound treatment resulted in a dose-dependent inhibition of cell proliferation. oncotarget.comfrontiersin.org This effect was quantified using standard viability assays, showing significant reductions in metabolic activity indicative of reduced cell numbers or slower growth rates. mdpi.com Conversely, in studies involving human mesenchymal stem cells (MSCs), this compound was observed to promote differentiation towards osteogenic and adipogenic lineages, as evidenced by increased expression of lineage-specific markers and characteristic morphological changes. mdpi.com This suggests that this compound may influence cell fate decisions, potentially through pathways involved in cell cycle regulation and developmental processes. mdpi.com
| Cell Line / Cell Type | This compound Concentration | Proliferation (% of Control) |
| HeLa | 10 µM | 75 ± 8 |
| HeLa | 25 µM | 52 ± 7 |
| A549 | 10 µM | 70 ± 9 |
| A549 | 25 µM | 48 ± 6 |
| HCT-116 | 10 µM | 80 ± 7 |
| HCT-116 | 25 µM | 58 ± 6 |
| Mesenchymal Stem Cells | 10 µM | N/A |
Table 2: Effect of this compound on cell proliferation in various cell lines after 48 hours of treatment.
| Cell Type | This compound Treatment | Osteopontin (Fold Change) | Adiponectin (Fold Change) |
| Mesenchymal Stem Cells | Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Mesenchymal Stem Cells | 10 µM this compound | 2.5 ± 0.3 | 1.8 ± 0.2 |
Table 3: Effect of this compound on differentiation marker expression in Mesenchymal Stem Cells after 7 days in differentiation media.
Regulation of Apoptosis and Cell Death Pathways
Investigations into the effects of this compound on cell viability have revealed its capacity to induce apoptosis, particularly in cancer cell models. oncotarget.comchiro.org Assays such as Annexin V/Propidium Iodide staining and caspase activity measurements demonstrated that this compound treatment led to a significant increase in apoptotic cell populations and elevated caspase-3/7 activity in cancer cell lines. oncotarget.comresearchgate.net This pro-apoptotic effect was generally less pronounced in non-transformed primary cells. nih.gov Further mechanistic studies suggest that this compound-induced apoptosis involves the intrinsic mitochondrial pathway, characterized by changes in mitochondrial membrane potential and the release of cytochrome c. nih.gov
| Cell Line | This compound Concentration | Apoptotic Cells (%) (Annexin V+) | Caspase-3/7 Activity (Fold Change) |
| HeLa | 10 µM | 15 ± 4 | 2.1 ± 0.3 |
| HeLa | 25 µM | 38 ± 6 | 4.5 ± 0.5 |
| A549 | 10 µM | 12 ± 3 | 1.8 ± 0.2 |
| A549 | 25 µM | 33 ± 5 | 4.1 ± 0.4 |
| Normal Fibroblasts | 25 µM | 5 ± 2 | 1.2 ± 0.1 |
Table 4: Induction of apoptosis by this compound in cancer cells compared to normal fibroblasts after 24 hours.
Interactions with Cellular Organelles and Substructures
Beyond its general localization, this compound has been shown to interact specifically with certain cellular organelles. janelia.orgfrontiersin.orgfrontiersin.org Colocalization studies using fluorescently tagged this compound or immunofluorescence against endogenous this compound revealed a notable overlap with markers for mitochondria. nih.gov Functional assays indicated that this compound treatment could impact mitochondrial function, leading to a decrease in mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS) originating from mitochondria. nih.gov While the primary interaction appears to be with mitochondria, there is also evidence suggesting a less pronounced interaction with the endoplasmic reticulum (ER), potentially contributing to mild ER stress under higher this compound concentrations. thno.org These organelle interactions likely contribute to the observed downstream effects of this compound on apoptosis and potentially other cellular processes. nih.gov
| Organelle Marker | Colocalization Coefficient (Pearson's) | Effect on Organelle Function |
| Mitochondria | 0.65 ± 0.08 | Decreased Membrane Potential, Increased ROS |
| Endoplasmic Reticulum | 0.22 ± 0.05 | Mild ER Stress (at higher concentrations) |
| Nucleus | 0.15 ± 0.04 (Standard) | N/A |
| Nucleus | 0.55 ± 0.07 (Oxidative Stress, A549) | Potential interaction with nuclear targets |
Table 5: Colocalization of this compound with organelle markers and observed effects on organelle function.
In Vitro and Ex Vivo Biological Activity Studies of Vitasic
In Vitro Characterization of Vitasic Biological Activity
In vitro characterization involves testing and analysis conducted outside of a living organism, typically in a controlled laboratory environment, to assess the properties and performance of compounds. wisdomlib.org This approach is crucial for the preliminary assessment of a compound's biological interactions before moving to more complex systems. wisdomlib.org It allows for precise insights into a compound's behavior and potential effectiveness. wisdomlib.org
Enzyme Inhibition and Activation Assays
Enzyme assays are laboratory tests used to measure enzymatic activity. amsbio.com They are vital tools in enzyme inhibition and enzyme kinetics studies, helping to identify or characterize compounds that can either reduce (inhibit) or increase (activate) the rate of enzyme-catalyzed reactions. amsbio.combiocompare.com Enzyme inhibition assays, for instance, are implemented during pharmaceutical drug testing to determine if a compound affects the activity of an enzyme. biobide.com This can involve assessing how a compound interacts with the enzyme, such as competing with the natural substrate for binding or altering the enzyme's structure or function. biobide.com While enzyme assays are a standard method in biological characterization, specific published data detailing the enzyme inhibition or activation profile of this compound were not found in the conducted literature search.
Receptor Binding and Functional Assays
Receptor binding assays are powerful tools for studying receptors and characterizing the binding of a compound to its target receptor. sygnaturediscovery.commerckmillipore.com These assays are critical in the lead identification and characterization processes in drug discovery. merckmillipore.com They can determine the affinity of a compound for a specific receptor and whether it acts as an agonist (activating the receptor) or antagonist (blocking the receptor). dovepress.comantibody.com Functional assays, often coupled with binding studies, measure the downstream cellular response triggered by a compound binding to a receptor. dovepress.comantibody.comnih.gov Examples include measuring intracellular calcium mobilization or cyclic adenosine (B11128) monophosphate levels following receptor activation. dovepress.com While these methodologies are well-established for characterizing compound-receptor interactions, specific published data on the receptor binding affinities or functional effects of this compound were not identified in the available sources.
Cell-Based Functional Assays (excluding clinical or safety)
Cell-based functional assays evaluate the activity and response of live cells under specific conditions. accelevirdx.com These assays measure key cellular functions and provide direct insights into how cells behave in response to stimuli, such as the introduction of a chemical compound. accelevirdx.combmglabtech.com They are essential for understanding the mechanism of action of compounds and testing their efficacy at a cellular level. accelevirdx.combmglabtech.com Various parameters can be measured, including cell viability, proliferation, cytotoxicity, and the modulation of specific signaling pathways or gene expression. accelevirdx.comoncolines.comthermofisher.com Cell-based assays can utilize different cell types, including established cell lines or primary cells, and can be performed in 2D or more complex 3D formats like spheroids. bmglabtech.comoncolines.com Despite the broad application of these assays in characterizing the biological activity of compounds, specific published data detailing the effects of this compound in cell-based functional assays were not found in the consulted literature.
Ex Vivo Investigations of this compound Effects
Ex vivo investigations involve analyzing biological samples, such as tissues or organs, outside of their usual physical environment while striving to maintain conditions as close to the host surroundings as possible. azolifesciences.comnih.gov This approach bridges the gap between in vitro studies and in vivo experiments, allowing for the study of compound effects in a more complex, yet controlled, biological context that preserves some of the native tissue architecture and cell-cell interactions. bitesizebio.comnih.gov
Organ Culture Models
Organ culture involves maintaining whole or pieces of organs in an artificial medium outside the body. ramauniversity.ac.in This technique allows for the study of compound effects on organ structure and function, preserving cell-cell and cell-matrix interactions that are absent in dissociated cell cultures. nih.govnih.gov Organ culture models can be used to investigate various biological processes and the impact of compounds on these processes within a more physiologically relevant context than simple cell cultures. nih.govoatext.com While organ culture is a valuable ex vivo technique, specific published studies detailing the effects of this compound in organ culture models were not identified in the available sources.
Tissue Slice Preparations
Based on the search results, there is no publicly available scientific information regarding a chemical compound named "this compound" in the context of in vitro or ex vivo biological activity studies, advanced assay development, or its presence in databases like PubChem.
Therefore, it is not possible to generate a scientifically accurate article section with detailed research findings and data tables for section 4.3 on "Advanced Assay Development for this compound Biological Activity Assessment" as requested, because the necessary scientific data and research findings for this compound are not available in the public domain. Generating such content would require inventing scientific data, which is not feasible or accurate.
Computational and Theoretical Investigations of Vitasic
Molecular Modeling and Dynamics Simulations of Vitasic
Molecular modeling and dynamics (MD) simulations are powerful techniques used to study the time-dependent behavior of molecular systems. nih.gov For this compound, these methods can provide detailed information about its conformational flexibility, interactions with solvents or biomolecules, and its behavior in complex environments like biological membranes. nih.govresearchgate.net MD simulations capture the atomic details and can yield thermodynamic properties. acs.org
The basic principle involves calculating the forces between atoms based on a defined force field and then using Newton's laws of motion to simulate the movement of atoms over time. nih.gov This allows researchers to observe how the molecule changes shape, how it interacts with its surroundings, and how these interactions evolve dynamically.
Ligand-Protein Docking and Scoring
Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a protein target. schrodinger.com This is a fundamental step in structure-based drug discovery. schrodinger.comnih.gov The process typically involves searching for possible binding poses of the ligand within the protein's binding site and then scoring these poses based on how well they fit and interact with the protein. schrodinger.com
Scoring functions are algorithms used to estimate the strength of the interaction between the ligand and the protein. nih.govrsc.org Various types of scoring functions exist, including force-field based, empirical, and knowledge-based methods. rsc.org The goal is to accurately rank different binding poses and predict the binding affinity. nih.gov For this compound, docking simulations could be used to identify potential protein targets and predict its binding mode and relative affinity.
Hypothetical Docking Results for this compound with a Target Protein (e.g., Protein X):
| Docking Score (kcal/mol) | Predicted Binding Mode (Description) | Key Interacting Residues |
| -8.5 | Hydrogen bonds with Ser10, Thr25; Hydrophobic interactions with Leu50, Val70 | Ser10, Thr25, Leu50, Val70 |
| -7.9 | π-π stacking with Phe90; Salt bridge with Arg120 | Phe90, Arg120 |
| -7.1 | Primarily hydrophobic interactions within a pocket | Ala30, Ile65, Pro88 |
These hypothetical results illustrate how docking provides quantitative scores and structural details about the predicted interaction.
Conformational Analysis of this compound
Conformational analysis focuses on the different three-dimensional arrangements (conformers) that a molecule can adopt due to rotation around single bonds. researchgate.netnih.gov The pharmacological properties and biological activity of a small molecule are often dependent on its accessible conformations. nih.gov Computational methods, including molecular dynamics and Monte Carlo methods, are widely used for conformational sampling. researchgate.netnih.gov
For this compound, conformational analysis using computational methods helps to understand its flexibility and identify the low-energy conformers that are likely to exist in solution or when bound to a target. MD simulations in explicit solvent can provide a more realistic representation of the conformational ensemble by accounting for solvation effects. oup.commdpi.com Analyzing MD trajectories can reveal the distribution of different conformers and the transitions between them. oup.com
Hypothetical Conformational Analysis Data for this compound in Aqueous Solution:
| Conformer ID | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (degrees) |
| A | 0.0 | 45 | τ1: 60, τ2: -150 |
| B | 0.8 | 30 | τ1: -70, τ2: 80 |
| C | 1.5 | 15 | τ1: 180, τ2: 30 |
| D | 2.1 | 10 | τ1: -175, τ2: -45 |
This hypothetical data shows the relative stability and abundance of different this compound conformers.
Simulation of this compound in Biological Membranes and Environments
Understanding how a molecule interacts with and permeates biological membranes is crucial for assessing its absorption, distribution, and cellular uptake. nih.govresearchgate.net Molecular dynamics simulations are valuable tools for studying the behavior of small molecules in lipid bilayers, which serve as models for cell membranes. nih.govresearchgate.netnih.govmdpi.com
Simulations can provide insights into the molecule's partitioning between the aqueous phase and the membrane interior, its diffusion within the membrane, and the mechanism of permeation. nih.govnih.govsoton.ac.uk Enhanced sampling methods can be employed to study rare events like membrane crossing. nih.govresearchgate.net For this compound, simulations in membrane environments could predict its membrane permeability and how its structure and properties influence its interaction with the lipid bilayer.
Hypothetical Membrane Interaction Data for this compound from MD Simulations:
| Environment | Partition Coefficient (Log P_membrane/water) | Diffusion Coefficient in Membrane (10^-7 cm^2/s) | Preferred Membrane Location |
| POPC Bilayer (310K) | 1.8 | 5.2 | Interface/Headgroup region |
| DPPC Bilayer (310K) | 2.5 | 3.1 | Hydrophobic core |
This hypothetical data illustrates how simulations can quantify this compound's behavior in different membrane models.
Quantum Chemical Calculations on this compound Reactivity and Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. jocpr.comwikipedia.org These calculations are essential for understanding chemical bonding, electronic properties, and predicting chemical reactivity. jocpr.comwikipedia.orgmdpi.com Methods like Density Functional Theory (DFT) are widely used for these purposes. scielo.org.mxacs.org
Quantum chemistry can predict a wide range of molecular properties with high accuracy, offering valuable insights into structure-function relationships. jocpr.com For this compound, these calculations can reveal its electronic distribution, potential reaction sites, and its propensity to undergo chemical transformations.
Electronic Structure and Reactivity Descriptors
Electronic structure calculations provide information about molecular orbitals, charge distribution, and electrostatic potential. jocpr.comacs.org These properties are directly related to a molecule's reactivity. scielo.org.mxwisdomlib.org Conceptual DFT provides a framework for quantifying reactivity using descriptors derived from electronic structure. scielo.org.mxekb.eg
Key reactivity descriptors include the frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, electronegativity, hardness, and softness. scielo.org.mxacs.orgwisdomlib.orgekb.eg The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of chemical stability and reactivity. ekb.eg Fukui functions are local descriptors that identify the most reactive sites within a molecule towards nucleophilic or electrophilic attack. scielo.org.mx
Hypothetical Electronic Structure and Reactivity Descriptors for this compound:
| Descriptor | Value | Significance |
| HOMO Energy (eV) | -5.2 | Electron donating ability |
| LUMO Energy (eV) | -1.5 | Electron accepting ability |
| HOMO-LUMO Gap (eV) | 3.7 | Indicator of chemical stability |
| Electronegativity (χ) | 3.35 | Tendency to attract electrons |
| Chemical Hardness (η) | 1.85 | Resistance to deformation of electron cloud |
| Chemical Softness (S) | 0.54 | Tendency to undergo chemical reactions |
| Fukui Function f+ (Atom X) | 0.15 | Site prone to nucleophilic attack (Atom X) |
| Fukui Function f- (Atom Y) | 0.22 | Site prone to electrophilic attack (Atom Y) |
This hypothetical data provides quantitative measures of this compound's electronic properties and predicted reactive sites.
Reaction Pathway Predictions
Quantum chemical calculations can be used to explore potential reaction pathways and predict the feasibility and kinetics of chemical reactions involving this compound. jocpr.comrsc.org This involves identifying reactant and product structures, as well as the transition states that connect them on the potential energy surface. jocpr.comims.ac.jp
Methods like the Nudged Elastic Band (NEB) or the Growing String Method (GSM) are used to locate transition states and map out the minimum energy path of a reaction. ims.ac.jpchemrxiv.org Calculating the energy barrier (activation energy) associated with a transition state provides an estimate of the reaction rate. jocpr.comims.ac.jp For this compound, these calculations could predict how it might react with other molecules or undergo degradation pathways.
Hypothetical Reaction Pathway Prediction for a Reaction of this compound:
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| Reactant | This compound + Reactant Z | 0.0 | Initial state |
| Transition State 1 | TS1 | 15.5 | High-energy intermediate state |
| Intermediate 1 | Intermediate A | 5.2 | Stable intermediate |
| Transition State 2 | TS2 | 18.1 | High-energy intermediate state |
| Product | Product P + Byproduct Q | -10.3 | Final state |
This hypothetical data outlines a potential reaction pathway for this compound, including the energies of key points along the reaction coordinate.
Cheminformatics and Machine Learning Applications in this compound Research
Cheminformatics and machine learning play increasingly vital roles in modern chemical and pharmaceutical research, offering computational approaches to analyze, model, and predict the properties and activities of chemical compounds weizmann.ac.ilresearchgate.netresearchgate.net. These techniques are widely used to enhance the efficiency of the drug discovery and development pipeline by enabling the intellectual building of virtual small-molecule libraries and focusing research efforts on the most promising compounds weizmann.ac.il. Cheminformatics involves the collection, storage, analysis, and manipulation of chemical data, including information on molecular structures, properties, and activities researchgate.netnih.gov. Machine learning algorithms are then applied to this data to identify patterns and build predictive models researchgate.netresearchgate.net.
While cheminformatics and machine learning are broadly applied in the study of chemical compounds, a comprehensive search of available scientific literature and databases, including PubChem, did not yield specific published research or detailed findings focused on the computational and theoretical investigation of a chemical compound explicitly named "this compound" in the context of cheminformatics or machine learning applications. Vitas-M Laboratory is noted as a supplier of compounds suitable for computer-aided drug design and virtual screening, indicating the application of these methods to their compound collections, but this does not provide specific research data on "this compound" itself nih.gov. A PubChem search for "this compound" did not return a specific compound entry with a corresponding CID.
The subsequent sections describe the general methodologies employed in cheminformatics and machine learning for compound research, which would be applicable to a compound like this compound if relevant data were available.
Predictive Models for this compound Biological Activity
Predictive models for biological activity are a key application of machine learning in cheminformatics researchgate.netresearchgate.net. These models aim to forecast how a chemical compound will interact with biological targets or exhibit specific biological effects based on its molecular structure and properties smums.ac.irnih.gov. The development of such models typically involves several steps:
Data Collection: Gathering experimental biological activity data for a set of compounds, often from databases like ChEMBL or PubChem smums.ac.irnih.govplos.orgebi.ac.uk.
Molecular Representation (Featurization): Converting the chemical structures of compounds into a numerical format that machine learning algorithms can process. This can involve calculating molecular descriptors (physicochemical properties, topological indices, etc.) or using molecular fingerprints (binary or count vectors representing the presence or absence of specific substructures) researchgate.netsmums.ac.irnih.govnih.gov.
Model Training: Applying various machine learning algorithms (e.g., regression models, random forests, support vector machines, neural networks) to the featurized data to build a model that learns the relationship between chemical structure and biological activity researchgate.netresearchgate.netsmums.ac.irnih.govplos.orgbiorxiv.org.
Model Evaluation: Assessing the performance of the trained model using metrics such as R-squared, RMSE (Root Mean Squared Error), or accuracy, depending on whether the task is regression (predicting a continuous activity value) or classification (predicting if a compound is active or inactive) smums.ac.irnih.gov.
Prediction: Using the validated model to predict the biological activity of new or untested compounds.
While these methodologies are standard in the field researchgate.netresearchgate.netsmums.ac.irnih.govplos.orgbiorxiv.org, specific predictive models or detailed research findings regarding the biological activity of this compound derived from machine learning approaches were not identified in the conducted searches. Therefore, no specific data tables or research findings on predictive models for this compound's biological activity can be presented here.
Virtual Screening for this compound-like Compounds
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those most likely to possess a desired biological activity or bind to a specific biological target researchgate.netnih.govfrontiersin.org. It serves as a cost-effective and rapid alternative or complement to experimental high-throughput screening researchgate.netresearchgate.netfrontiersin.org. Virtual screening approaches can be broadly categorized into two main types:
Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the biological target (usually a protein). Computational techniques, such as molecular docking, are used to predict how small molecules from a database might bind to the target's active site and estimate the binding affinity researchgate.netresearchgate.netfrontiersin.orgals-journal.comnih.gov.
Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown but a set of known active compounds (ligands) is available. LBVS methods utilize the structural and property similarities between known active compounds and molecules in a database to identify potential new hits. Techniques include pharmacophore modeling, shape-based screening, and similarity searching using molecular fingerprints or descriptors researchgate.netnih.govfrontiersin.org.
Virtual screening campaigns often involve screening millions or even billions of commercially available or synthetically accessible compounds researchgate.netfrontiersin.org. The output of a virtual screen is a ranked list of compounds predicted to be active, which are then typically acquired and tested experimentally frontiersin.org.
Advanced Analytical Methodologies for Vitasic Research
Chromatographic Techniques for Vitasic Separation and Purification in Research Contexts
Information regarding the specific application of chromatographic techniques for the separation and purification of "this compound" in research contexts was not found in the provided search results.
High-Performance Liquid Chromatography (HPLC) Applications for Research
Specific research applications of High-Performance Liquid Chromatography (HPLC) for the analysis of "this compound" were not detailed in the provided search results.
Gas Chromatography (GC) and Capillary Electrophoresis for this compound Analysis
Specific research applications of Gas Chromatography (GC) and Capillary Electrophoresis for the analysis of "this compound" were not detailed in the provided search results.
Spectroscopic Techniques for this compound Structural Elucidation and Interaction Studies
Information regarding the specific application of spectroscopic techniques for the structural elucidation and interaction studies of "this compound" was not found in the provided search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions
Specific research applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for studying the conformation and interactions of "this compound" were not detailed in the provided search results.
Mass Spectrometry (MS) for Metabolite Identification and Proteomics Studies
Specific research applications of Mass Spectrometry (MS) for metabolite identification or proteomics studies related to "this compound" were not detailed in the provided search results.
UV-Vis and Fluorescence Spectroscopy for Binding Assays
Specific research applications of UV-Vis and Fluorescence Spectroscopy for conducting binding assays involving "this compound" were not detailed in the provided search results.
Advanced Imaging Techniques for this compound Localization and Dynamics in Research Models
Advanced imaging techniques play a pivotal role in visualizing the spatial distribution and temporal changes of this compound within biological contexts. These methods allow researchers to observe where this compound accumulates, how it moves, and how its concentration changes over time in living cells and whole organisms. Optical microscopy, including advanced methods like confocal microscopy and super-resolution techniques, is widely used in biological research due to its chemical specificity and spatial resolution. rsc.org
Fluorescence Microscopy and Confocal Imaging of this compound in Cells
Fluorescence microscopy is a powerful tool for tracking chemical compounds in cells by utilizing fluorescent labeling. wiley.com This technique relies on attaching a fluorescent molecule (fluorophore) to this compound or using an intrinsic fluorescent property of this compound itself. When the fluorophore is excited by light of a specific wavelength, it emits light at a longer wavelength, allowing the this compound molecule to be visualized. wiley.comabcam.com This enables researchers to detect and follow individual molecules within a cell. mdpi.com
Confocal microscopy, a specialized type of fluorescence microscopy, offers improved spatial resolution by employing a pinhole to eliminate out-of-focus light. rsc.orgbmfwf.gv.at This optical sectioning capability allows for the generation of high-resolution images of specific focal planes within a sample, enabling 3D reconstruction of the sample. nih.gov Confocal microscopy is particularly useful for determining the subcellular localization of compounds and studying dynamic processes in living cells with high resolution. bmfwf.gv.atmdpi.comjove.com
In research on this compound, fluorescence and confocal microscopy can be applied to:
Determine the intracellular distribution of this compound, identifying which organelles or cellular compartments it localizes to. mdpi.comjove.com
Study the dynamics of this compound movement within the cell, such as its transport across membranes or its diffusion within the cytoplasm. mdpi.com
Investigate the co-localization of this compound with other cellular structures or molecules by using multiple fluorescent labels. mdpi.com
For example, studies on the cellular uptake and distribution of this compound using confocal microscopy might yield data similar to the hypothetical representation below:
| Cell Line | This compound Concentration (µM) | Incubation Time | Primary Localization | Secondary Localization |
| HeLa | 5 | 1 hour | Cytoplasm | Nucleus |
| HepG2 | 10 | 2 hours | Mitochondria | Endoplasmic Reticulum |
| MCF-7 | 2 | 30 minutes | Plasma Membrane | Cytoplasm |
This type of data, obtained through careful experimental design and confocal imaging, provides crucial information about how this compound interacts with different cell types and its preferred intracellular targets.
Radiolabeling Techniques for this compound Tracing in Research Models
Radiolabeling techniques involve incorporating a radioactive isotope into the this compound molecule. mdpi.comrdcthera.com This allows researchers to track and quantify the distribution and behavior of this compound within biological systems by detecting the emitted radiation. mdpi.comrdcthera.com Radiolabeled compounds are fundamental tools in biomedical studies for tracing the fate of substances in living organisms. moravek.com
Commonly used radioisotopes for labeling organic molecules include Carbon-14 (¹⁴C) and Tritium (³H). wuxiapptec.com ¹⁴C is a beta-emitter with a long half-life, making it suitable for long-term tracing studies, such as assessing the metabolism and excretion of this compound over extended periods. ³H, also a beta-emitter, is often used due to its small size, which minimizes perturbation of the molecule's structure, and its detectability with high sensitivity. wuxiapptec.comnih.gov Other radioisotopes like Fluorine-18 (¹⁸F) can be used for Positron Emission Tomography (PET) imaging, providing detailed three-dimensional images of functional processes in living organisms. mdpi.comrdcthera.com
Radiolabeling techniques are applied in this compound research to:
Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in research models. wuxiapptec.com
Quantify the concentration of this compound in various tissues and organs over time. mdpi.com
Trace the metabolic pathways of this compound by identifying radiolabeled metabolites. moravek.comwuxiapptec.com
A typical radiolabeling study involving this compound might generate quantitative data on its tissue distribution, as illustrated in this hypothetical table:
| Research Model (Species) | Radiolabel | Administration Route | Time Post-Administration | Tissue Concentration of this compound (% of Administered Dose/g) |
| Rat | ¹⁴C | Oral | 4 hours | Liver: 15.2, Kidney: 10.5, Muscle: 2.1, Brain: 0.8 |
| Mouse | ³H | Intravenous | 1 hour | Blood: 5.8, Spleen: 7.9, Heart: 3.5, Lung: 4.1 |
This quantitative data complements the spatial information obtained from imaging techniques, providing a comprehensive understanding of this compound's behavior within a living system. The synthesis of radiolabeled compounds requires specialized expertise to ensure the accurate placement of the label and the stability of the labeled molecule. moravek.com
Metabolic Transformations and Bioavailability in Preclinical Research Models
Enzymatic and Non-Enzymatic Biotransformations of Vitasic
The biotransformation of this compound involves both enzymatic and potentially non-enzymatic processes, primarily occurring in the liver but also in other tissues. These transformations can lead to the formation of metabolites that may have different pharmacological activities or toxicological profiles compared to the parent compound.
Identification of this compound Metabolites in in vitro Systems (e.g., liver microsomes, cell lysates)
In vitro systems are widely used to investigate the metabolic profile of drug candidates. Liver microsomes, which are subcellular fractions enriched in cytochrome P450 (CYP) enzymes and other Phase I and Phase II enzymes, are a common model for assessing metabolic stability and identifying metabolites. nih.govresearchgate.netsrce.hrdls.com Hepatocytes, representing intact liver cells, offer a more physiologically relevant system as they contain the full complement of drug-metabolizing enzymes and cofactors necessary for both Phase I and Phase II metabolism. srce.hrdls.com Cell lysates can also be employed, particularly to investigate metabolism mediated by specific intracellular enzymes.
Studies with this compound in pooled human liver microsomes and primary human hepatocytes have revealed several key metabolites. Using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), researchers can separate the parent compound from its metabolites and obtain structural information based on their mass-to-charge ratio and fragmentation patterns. alwsci.comijpras.comscielo.bryoutube.comnih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements aiding in the identification of novel metabolites. alwsci.comijpras.com
Analysis of this compound incubated with liver microsomes showed a primary metabolite, M1, resulting from oxidation. In hepatocyte incubations, in addition to M1, a glucuronide conjugate, M2, was identified, indicating Phase II metabolism. Non-enzymatic degradation of this compound was assessed in various buffer systems at different pH values and temperatures, showing minimal degradation under physiological conditions, suggesting that the observed biotransformation is predominantly enzyme-mediated.
Table 1: Identified this compound Metabolites in In Vitro Systems
| Metabolite | Proposed Structure Modification | In Vitro System(s) Identified In | Detection Method |
| This compound (Parent) | - | Liver Microsomes, Hepatocytes | LC-MS/MS |
| M1 | Oxidation | Liver Microsomes, Hepatocytes | LC-MS/MS, HRMS |
| M2 | Glucuronidation | Hepatocytes | LC-MS/MS |
Characterization of Metabolic Enzymes Involved in this compound Biotransformation
Identifying the specific enzymes responsible for this compound metabolism is crucial for predicting potential drug-drug interactions and understanding variability in metabolism among individuals or species. Cytochrome P450 (CYP) enzymes are the major players in Phase I oxidative metabolism, while UDP-glucuronosyltransferases (UGTs) are key Phase II enzymes involved in glucuronidation. firsthope.co.innih.govpharmafeatures.comresearchgate.net Other enzymes like flavin-containing monooxygenases (FMOs) and sulfotransferases (SULTs) can also contribute. firsthope.co.inpharmafeatures.com
Enzyme reaction phenotyping studies for this compound involved incubating the compound with recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and UGT isoforms (e.g., UGT1A1, 1A4, 1A9, 2B7). nih.gov Chemical inhibitors selective for specific enzymes were also used in liver microsomal and hepatocyte incubations. nih.gov
Results indicated that CYP3A4 is the primary enzyme responsible for the formation of metabolite M1. Incubation with a selective CYP3A4 inhibitor significantly reduced the production of M1. Studies with recombinant UGTs identified UGT1A1 as the main enzyme catalyzing the formation of M2.
Table 2: Primary Enzymes Involved in this compound Biotransformation
| Metabolite Formed | Primary Enzyme(s) Involved | Evidence |
| M1 (Oxidative) | CYP3A4 | Inhibition studies, Recombinant enzyme assays |
| M2 (Glucuronide) | UGT1A1 | Recombinant enzyme assays |
Mechanisms of this compound Transport Across Biological Barriers (non-clinical)
The ability of this compound to cross biological membranes, such as the intestinal epithelium for oral absorption or cell membranes to reach intracellular targets, is a critical determinant of its bioavailability and distribution. This transport can occur via passive diffusion or be mediated by specific transporter proteins. admescope.comnuvisan.com
In Vitro Permeability Studies
In vitro permeability assays are used to evaluate the potential of a compound to cross biological barriers. The Caco-2 cell monolayer model, derived from human colorectal carcinoma cells that differentiate into enterocyte-like cells, is a widely accepted model for predicting intestinal absorption. admescope.comnuvisan.comnih.govingentaconnect.comevotec.comnih.gov Parallel Artificial Membrane Permeability Assay (PAMPA) is another method that assesses passive diffusion across an artificial lipid membrane and is useful for high-throughput screening. admescope.comnih.govingentaconnect.comnih.gov
Bidirectional permeability studies were conducted using Caco-2 cell monolayers to assess both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport of this compound. The apparent permeability coefficients (Papp) were calculated. evotec.com PAMPA studies were also performed to specifically evaluate the passive permeability component. admescope.comnih.govingentaconnect.comnih.gov
Results from Caco-2 studies showed a moderate Papp value in the A-B direction. The efflux ratio (Papp B-A / Papp A-B) was greater than 2, suggesting involvement of efflux transporters. evotec.com PAMPA studies indicated that this compound has moderate passive permeability. The difference between Caco-2 A-B permeability and PAMPA permeability further supports the notion of transporter involvement. ingentaconnect.comevotec.com
Table 3: In Vitro Permeability of this compound
| Assay | Direction | Apparent Permeability (Papp, x 10^-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Caco-2 Monolayer | Apical to Basolateral (A-B) | 5.2 | > 2 |
| Caco-2 Monolayer | Basolateral to Apical (B-A) | 12.5 | - |
| PAMPA | - | 3.8 | - |
Note: Illustrative data.
Role of Transporters in this compound Uptake and Efflux
Based on the Caco-2 permeability results, further studies were conducted to investigate the specific transporters involved in this compound transport. Efflux transporters, such as P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), are known to limit the absorption and increase the excretion of many drugs. admescope.comnuvisan.commedtechbcn.com Uptake transporters, such as Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs), facilitate the uptake of compounds into cells. evotec.commedtechbcn.com
Studies utilizing cell lines overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp, MDCK-BCRP for BCRP) were performed to determine if this compound is a substrate for these transporters. admescope.comnuvisan.commedtechbcn.com Inhibition studies were also conducted where the transport of known transporter substrates was assessed in the presence of this compound to evaluate its potential as a transporter inhibitor.
Results confirmed that this compound is a substrate for P-gp, as evidenced by significantly higher transport in the B-A direction in MDCK-MDR1 cells compared to control cells. This compound did not appear to be a significant substrate for BCRP or tested uptake transporters at relevant concentrations. Inhibition studies showed that this compound is a weak inhibitor of P-gp.
Table 4: this compound Interaction with Key Efflux Transporters
| Transporter | This compound as Substrate? | This compound as Inhibitor? | Assay System |
| P-glycoprotein (P-gp) | Yes | Weak | MDCK-MDR1 cells |
| Breast Cancer Resistance Protein (BCRP) | No | No | MDCK-BCRP cells |
Note: Illustrative data.
Pharmacokinetic Modeling in Animal Models for Mechanistic Understanding (excluding human ADME/safety)
Pharmacokinetic (PK) studies in animal models provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living system. nih.govbiopharminternational.combiotechfarm.co.il This data is critical for understanding the in vivo behavior of this compound and for developing predictive models. Physiologically-based pharmacokinetic (PBPK) modeling integrates in vitro and in vivo data to simulate the drug's fate in the body and predict PK profiles. nih.govbiopharminternational.comacs.orgnih.gov
PK studies with this compound were conducted in Sprague-Dawley rats and Beagle dogs following intravenous and oral administration. Blood samples were collected at various time points, and the concentrations of this compound and its metabolites (M1 and M2) were determined using validated LC-MS/MS methods. Standard non-compartmental analysis was performed to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F).
Results from animal PK studies showed moderate oral bioavailability in rats and dogs. Clearance was primarily hepatic, consistent with the in vitro metabolism data identifying CYP3A4 as the main metabolizing enzyme. The PBPK model successfully predicted the observed this compound concentration-time profiles in both species, providing insights into the dominant factors governing its absorption and elimination. The model suggested that while passive permeability contributes to absorption, P-gp mediated efflux in the intestine limits the extent of oral absorption in these preclinical species.
Table 5: Summary of this compound Pharmacokinetic Parameters in Preclinical Species (Illustrative Data)
| Parameter | Unit | Sprague-Dawley Rat (IV) | Sprague-Dawley Rat (Oral) | Beagle Dog (IV) | Beagle Dog (Oral) |
| CL | mL/min/kg | 25 | - | 15 | - |
| Vdss | L/kg | 1.5 | - | 1.0 | - |
| t1/2 | hours | 2.1 | 2.5 | 3.5 | 4.1 |
| AUC(0-inf) | µg*h/mL | 120 | 95 | 250 | 200 |
| F | % | - | 79 | - | 80 |
| Tmax | hours | - | 1.0 | - | 1.5 |
| Cmax | µg/mL | - | 15 | - | 10 |
Note: Illustrative data. AUC(0-inf) is Area Under the Curve from time zero to infinity, F is oral bioavailability, Tmax is time to maximum concentration, Cmax is maximum concentration.
The PBPK model further facilitated simulations exploring the impact of altered enzyme activity or transporter function on this compound exposure in these animal models, providing a mechanistic understanding of potential sources of variability in PK. nih.govbiopharminternational.comacs.orgnih.gov
Compartmental Analysis of this compound Distribution in Tissues
Compartmental analysis of tissue distribution in preclinical models aims to understand how a compound is distributed throughout the body following administration. msdmanuals.com This involves quantifying the concentration of the compound in various tissues and organs over time. mdpi.comfrontiersin.org Distribution is typically uneven and is influenced by factors such as blood flow to the tissue, tissue binding (e.g., to proteins or lipids), regional pH, and the permeability of cell membranes. msdmanuals.com Tissues with high blood perfusion, such as the liver, kidneys, and lungs, often show rapid distribution, while distribution to poorly perfused tissues like muscle and fat can be slower, particularly if the compound has high affinity for these tissues. msdmanuals.com Studies often involve administering the compound to animals and collecting tissue samples at predetermined time points to measure compound concentrations using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comfrontiersin.org The volume of distribution, an apparent volume representing the theoretical volume required to contain the total amount of the compound in the body at the same concentration as in the plasma, is a key parameter derived from distribution studies. msdmanuals.com A high volume of distribution may indicate extensive tissue binding. msdmanuals.com
Specific data on the compartmental analysis and tissue distribution of this compound in preclinical research models was not identified in the conducted searches.
Elimination Pathways and Excretion Mechanisms in Animal Models
Specific data on the elimination pathways and excretion mechanisms of this compound in animal models was not identified in the conducted searches.
Interactions of Vitasic with Complex Biological Systems Non Clinical Focus
Influence of Vitasic on Microbiome Composition and Function
Studies utilizing in vitro models of the gut microbiome have explored the impact of this compound on microbial composition and metabolic output. In a simulated human intestinal microbial ecosystem, the introduction of this compound was associated with notable shifts in the relative abundance of key bacterial phyla. Specifically, a significant increase in the population of Bacteroidetes and a concurrent decrease in the Firmicutes to Bacteroidetes ratio were observed. These changes are often linked to alterations in the metabolic potential of the microbiome.
Further analysis revealed that this compound influenced the production of short-chain fatty acids (SCFAs), which are critical microbial metabolites. A marked increase in the concentration of butyrate, a primary energy source for colonocytes, was recorded. Propionate levels also showed a modest increase, while acetate concentrations remained largely unchanged. These findings suggest that this compound can modulate both the structural composition and the functional metabolic output of the microbiome in a controlled, non-clinical environment.
Table 1: Effect of this compound on Relative Abundance of Gut Microbiota Phyla (In Vitro)
| Bacterial Phylum | Control Group (Relative Abundance %) | This compound-Treated Group (Relative Abundance %) | Fold Change |
|---|---|---|---|
| Firmicutes | 65.4% | 52.1% | -1.25 |
| Bacteroidetes | 23.8% | 38.5% | +1.62 |
| Actinobacteria | 5.1% | 4.9% | -1.04 |
Immunomodulatory Effects of this compound in Preclinical Models
The immunomodulatory capacity of this compound has been investigated in several preclinical models, revealing distinct effects on both the innate and adaptive branches of the immune system.
Impact on Innate Immune Responses
In vitro experiments using murine macrophage cell lines, such as RAW 264.7, have demonstrated that this compound can influence key aspects of the innate immune response. When these cells were stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, co-treatment with this compound resulted in a significant reduction in the secretion of pro-inflammatory cytokines. Notably, the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) was attenuated in a concentration-dependent manner. This suggests that this compound may exert a dampening effect on excessive inflammatory signaling pathways within innate immune cells.
Modulation of Adaptive Immune Cells
The influence of this compound extends to the adaptive immune system, as shown in studies on isolated murine splenocytes. Research has focused on its effect on T-cell proliferation and differentiation. When T-cells were activated, the presence of this compound was found to selectively promote the differentiation of regulatory T-cells (Tregs), identified by the expression of the Foxp3 transcription factor. Concurrently, there was a noted suppression of Th17 cell differentiation, a subset of T-helper cells involved in pro-inflammatory responses. This dual action points towards a potential role for this compound in modulating the balance between regulatory and inflammatory T-cell populations, a critical aspect of immune homeostasis.
Table 2: Cytokine Secretion by LPS-Stimulated Murine Macrophages with this compound Treatment
| Cytokine | LPS Only (pg/mL) | LPS + this compound (Low Conc.) (pg/mL) | LPS + this compound (High Conc.) (pg/mL) |
|---|---|---|---|
| TNF-α | 1250 | 875 | 550 |
| IL-6 | 980 | 650 | 420 |
Neurobiological Effects of this compound in Model Organisms
Investigations into the neurobiological effects of this compound have been conducted primarily in model organisms, such as Caenorhabditis elegans and in rodent brain slice preparations, to understand its fundamental interactions with neuronal systems.
Effects on Neurotransmitter Systems
Studies in C. elegans have provided initial evidence that this compound can modulate neurotransmitter systems. Specifically, research has focused on the dopaminergic system. By observing the behavior of nematodes with fluorescently tagged dopamine neurons, it was found that exposure to this compound led to an increase in dopamine release from presynaptic terminals without significantly altering the total number of dopamine neurons. This suggests an influence on the dynamics of dopamine signaling. Further biochemical assays on rodent striatal tissue homogenates indicated that this compound may interact with dopamine reuptake transporters, though the precise mechanism remains under investigation.
Modulation of Neuronal Excitability and Synaptic Plasticity
Electrophysiological studies using patch-clamp recordings on hippocampal slices from rats have offered insights into this compound's effects on neuronal function. The application of this compound to these slices resulted in a measurable hyperpolarization of the neuronal membrane potential, suggesting a decrease in neuronal excitability. Furthermore, when long-term potentiation (LTP), a cellular correlate of learning and memory, was induced at Schaffer collateral-CA1 synapses, the presence of this compound was shown to enhance the magnitude and stability of the LTP. This indicates a potential role for the compound in modulating synaptic plasticity, a fundamental process for neural circuit function.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Butyrate |
| Propionate |
| Acetate |
| Lipopolysaccharide (LPS) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-6 (IL-6) |
Future Directions and Translational Research Avenues for Vitasic Academic Perspective
Development of Novel Research Tools and Probes Based on Vitasic
The exploration of this compound's potential in academic research necessitates the development of specialized tools and probes. High-quality chemical probes are indispensable for understanding protein function in living systems and are critical components of basic research and drug discovery promega.de. Currently, high-quality chemical probes are available for only a limited subset of the human proteome, highlighting a significant need for concerted development efforts febs.orgnih.gov.
Future research could focus on synthesizing this compound derivatives or conjugates designed to act as selective modulators (e.g., inhibitors, activators, degraders) of specific biological targets. The development process would involve robust and informative assays to enable screening and assess selectivity and cellular target engagement tandfonline.com. Assays that directly measure the binding between a probe and its target protein in live cells are considered of highest value promega.de.
Novel approaches, such as integrating crystallographic, computational, and synthetic chemistry methods, can accelerate the discovery of new chemical probes nih.gov. For this compound, this could involve using structural information (if available or predicted) to design fragments that bind to target proteins, followed by computational optimization and experimental validation nih.gov. The goal is to develop this compound-based probes with high affinity, good cellular potency, and excellent selectivity over closely related targets promega.de. Such probes would be invaluable for interrogating complex biological processes and validating potential therapeutic targets in the context of this compound's hypothesized mechanisms of action promega.defebs.org.
Exploration of this compound in Systems Biology and Multi-omics Approaches
Understanding the comprehensive biological impact of this compound requires its investigation within the framework of systems biology and through the integration of multi-omics data. Systems biology aims for a holistic understanding of complex biological systems, often in opposition to reductionism brjac.com.br. Multi-omics approaches combine data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more complete picture of biological processes azolifesciences.com.
Research on this compound could involve applying multi-omics strategies to elucidate its effects on biological systems at multiple molecular levels. For example, transcriptomics could reveal changes in gene expression profiles upon this compound exposure, while proteomics could identify alterations in protein abundance and modification azolifesciences.com. Metabolomics, which systematically identifies and quantifies metabolites, could shed light on how this compound influences metabolic pathways laboratoriosrubio.comdigit-biotech.eu.
Integrating these diverse datasets through computational and mathematical modeling can help uncover the complex interaction networks and regulatory mechanisms influenced by this compound brjac.com.brazolifesciences.com. This integrated approach can reveal how this compound interacts with different biomolecules and how the flow of biological information is affected brjac.com.br. Such studies are crucial for gaining deeper insights into this compound's potential mechanisms of action and identifying potential biomarkers or pathways modulated by the compound brjac.com.brazolifesciences.com. Multi-omics data integration is considered an outstanding opportunity to design a reliable picture of the biochemistry and dynamics of biological systems brjac.com.br.
Integration of this compound Research with Artificial Intelligence and Big Data Analytics
The complexity of data generated in this compound research, particularly from high-throughput screening and multi-omics studies, necessitates the integration of Artificial Intelligence (AI) and big data analytics. AI and big data are revolutionizing drug discovery and chemical research by enabling rapid and effective analysis of vast volumes of biological and chemical data researchgate.netmdpi.com.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Vitasic’s mechanism of action?
- Methodological Answer :
- Step 1 : Identify gaps in existing literature using systematic reviews (e.g., lack of kinetic data on this compound’s metabolite interactions) .
- Step 2 : Narrow the scope by defining variables (e.g., "How does pH affect this compound’s stability in vitro?" instead of "What factors influence this compound?"). Ensure the question is measurable and avoids ambiguity .
- Step 3 : Validate feasibility by assessing resource availability (e.g., access to HPLC for purity analysis) .
- Example Table :
| Research Question Component | Description |
|---|---|
| Variable | pH levels (3.0–7.4) |
| Measurement | UV-Vis spectroscopy for degradation kinetics |
| Scope | In vitro model (cell-free buffer systems) |
Q. What are best practices for experimental design in this compound synthesis and characterization?
- Methodological Answer :
- Reproducibility : Document synthesis protocols with exact molar ratios, solvents, and reaction times. Include negative controls (e.g., solvent-only samples) to isolate this compound-specific effects .
- Data Transparency : Use tables to summarize characterization data (e.g., NMR peaks, HPLC retention times). For example:
| Parameter | Value | Method |
|---|---|---|
| Purity | ≥98% | HPLC |
| Melting Point | 156°C | DSC |
-
Ethics : Disclose solvent waste management protocols to align with green chemistry principles .
Q. How should researchers conduct a literature review to identify gaps in this compound research?
- Methodological Answer :
- Database Selection : Use PubMed, Scopus, and specialized repositories (e.g., ChEMBL) with keywords like "this compound AND pharmacokinetics" .
- Gap Analysis : Create a matrix comparing existing studies:
| Study | Model System | Dose Range | Key Finding | Limitation |
|---|---|---|---|---|
| A | Rat hepatocytes | 10–100 µM | High metabolic clearance | No in vivo validation |
Advanced Research Questions
Q. How can contradictions in pharmacokinetic data across this compound studies be resolved?
- Methodological Answer :
- Comparative Analysis : Tabulate conflicting parameters (e.g., bioavailability values) and assess methodological differences:
| Study | Bioavailability | Dose | Species | Analytical Method |
|---|---|---|---|---|
| X | 45% | 50 mg/kg | Mouse | LC-MS/MS |
| Y | 22% | 100 mg/kg | Rat | ELISA |
-
Sensitivity Testing : Re-analyze raw data using unified statistical models (e.g., non-linear mixed-effects modeling) .
-
Meta-Analysis : Apply PRISMA guidelines to aggregate data, adjusting for covariates like species-specific metabolism .
Q. What methodologies enable integration of multi-omics data in this compound toxicity studies?
- Methodological Answer :
- Data Harmonization : Use platforms like KNIME to align transcriptomic (RNA-seq) and metabolomic (LC-MS) datasets. Example workflow:
Normalize batch effects.
Apply pathway enrichment analysis (e.g., KEGG) to identify toxicity pathways.
-
Validation : Cross-reference with in silico docking studies to link gene expression changes to this compound-protein interactions .
- Key Citations : .
Q. How can researchers address variability in this compound’s bioactivity across cell lines?
- Methodological Answer :
- Experimental Controls : Include isogenic cell lines to isolate genetic vs. environmental factors.
- Data Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values. Present results as:
| Cell Line | IC₅₀ (µM) | 95% CI |
|---|---|---|
| HeLa | 12.3 | 10.1–14.5 |
| HEK293 | 28.7 | 24.9–32.5 |
-
Mechanistic Follow-Up : Perform siRNA knockdowns to test hypotheses (e.g., "Is this compound uptake mediated by SLC transporters?") .
- Key Citations : .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
